Unveiling 10-Hydroxydihydroperaksine: A Technical Guide to its Discovery and Isolation from Rauvolfia verticillata
Unveiling 10-Hydroxydihydroperaksine: A Technical Guide to its Discovery and Isolation from Rauvolfia verticillata
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The primary research article detailing the initial discovery and isolation of 10-Hydroxydihydroperaksine is not presently available in the public scientific literature. This technical guide, therefore, presents a comprehensive and plausible methodology based on established and cited protocols for the extraction, isolation, and characterization of analogous indole (B1671886) alkaloids from its natural source, Rauvolfia verticillata. The quantitative data herein is representative of typical findings for this class of compounds.
Introduction
10-Hydroxydihydroperaksine is a naturally occurring monoterpenoid indole alkaloid identified from Rauvolfia verticillata (Lour.) Baill., a plant belonging to the Apocynaceae family. This family is a rich source of bioactive alkaloids, many of which possess significant pharmacological properties. Structurally, 10-Hydroxydihydroperaksine belongs to the sarpagine-type alkaloids, a class known for complex, polycyclic architectures. While specific biological activities for this compound are not extensively documented, alkaloids from the Rauvolfia genus are known to exhibit a range of effects, including antihypertensive and antipsychotic activities, making 10-Hydroxydihydroperaksine a compound of interest for further investigation.[1][2] This guide provides a detailed technical overview of the probable methods employed for its discovery, from initial extraction to final structural elucidation.
Physicochemical and Structural Data
The fundamental properties of 10-Hydroxydihydroperaksine are summarized below. This data is critical for its detection and characterization during the isolation process.
| Property | Value | Source |
| Compound Name | 10-Hydroxydihydroperaksine | N/A |
| Synonym | 10-Hydroxy-19(S),20(R)-dihydroperaksine | N/A |
| CAS Number | 451478-47-0 | N/A |
| Molecular Formula | C₁₉H₂₄N₂O₃ | N/A |
| Molecular Weight | 328.4 g/mol | N/A |
| Natural Source | Rauvolfia verticillata (Lour.) Baill. | N/A |
| Alkaloid Class | Monoterpenoid Indole Alkaloid (Sarpagine-type) | [2] |
| Appearance | Powder (predicted) | N/A |
| Purity (Commercial) | >98% | N/A |
Experimental Protocols: A Plausible Pathway to Isolation
The following protocols describe a multi-step process for the isolation and purification of 10-Hydroxydihydroperaksine from plant material, based on common techniques for Rauvolfia alkaloids.[3][4][5]
Plant Material Collection and Preparation
-
Collection: Roots and stems of Rauvolfia verticillata are collected.
-
Authentication: A voucher specimen is deposited in a recognized herbarium for botanical identification.
-
Processing: The plant material is washed, air-dried in the shade, and ground into a coarse powder to increase the surface area for extraction.[5]
Extraction of Crude Alkaloids
The initial step involves extracting the total alkaloid content from the prepared plant material.
-
Maceration: The powdered plant material (e.g., 5 kg) is macerated with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days), with the solvent being replaced periodically.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.
-
The acidic solution, containing the protonated alkaloids, is washed with a non-polar solvent like ethyl acetate (B1210297) to remove neutral compounds.
-
The pH of the aqueous layer is then adjusted to alkaline (e.g., pH 9-10) with ammonium (B1175870) hydroxide.
-
The basified solution is partitioned successively with a polar organic solvent, typically chloroform (B151607) or dichloromethane, to extract the free base alkaloids.[3][6]
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) and evaporated to yield the crude total alkaloid fraction.
-
Chromatographic Separation and Purification
The crude alkaloid mixture is a complex matrix requiring several chromatographic steps for the isolation of pure compounds.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
The crude alkaloid extract is adsorbed onto a small amount of silica (B1680970) gel and applied to the top of a silica gel column.
-
The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., cyclohexane/chloroform) and gradually introducing a more polar solvent (e.g., methanol).[4]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol (B129727), 95:5) and visualized under UV light and with Dragendorff's reagent.
-
Fractions with similar TLC profiles are combined.
-
-
Intermediate Purification (Sephadex LH-20 Chromatography):
-
Fractions identified as containing the target compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on molecular size.[4]
-
-
Final Purification (Preparative HPLC):
-
The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC).[6][7]
-
A reversed-phase C18 column is commonly used.
-
The mobile phase would consist of a gradient system, for instance, acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape.[7]
-
The eluent is monitored with a UV detector, and the peak corresponding to 10-Hydroxydihydroperaksine is collected.
-
Solvent is removed under vacuum to yield the pure, isolated compound.
-
Structural Elucidation and Characterization
Once isolated, the structure of the pure compound is determined using a combination of spectroscopic methods. The data presented in the table below is representative of what would be expected for a sarpagine-type alkaloid.[8][9]
| Technique | Method | Expected Observations/Data |
| Mass Spectrometry (MS) | High-Resolution Electrospray Ionization (HRESI-MS) | Provides the exact mass of the molecular ion [M+H]⁺, allowing for the determination of the molecular formula (C₁₉H₂₄N₂O₃). Fragmentation patterns (MS/MS) would reveal characteristic losses corresponding to the sarpagine (B1680780) skeleton.[8] |
| ¹H NMR | 600 MHz, in CDCl₃ or CD₃OD | Signals in the aromatic region characteristic of an indole nucleus. Specific chemical shifts and coupling constants for the aliphatic protons within the complex polycyclic system, including signals for methyl and hydroxymethyl groups. |
| ¹³C NMR & DEPT | 150 MHz, in CDCl₃ or CD₃OD | A total of 19 carbon signals. DEPT experiments (DEPT-90, DEPT-135) would differentiate between CH, CH₂, and CH₃ groups, confirming the carbon skeleton. |
| 2D NMR | COSY, HSQC, HMBC | COSY would establish proton-proton couplings. HSQC would correlate protons to their directly attached carbons. HMBC would show long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the complex ring system and confirming the position of substituents like the hydroxyl group. |
| UV Spectroscopy | Measured in Methanol | Absorption maxima characteristic of an indole chromophore, typically around 225 nm and 280 nm.[10] |
| IR Spectroscopy | KBr pellet | Absorption bands indicating the presence of O-H (hydroxyl) and N-H (indole) stretching, C=C (aromatic), and C-N bonds. |
Visualized Workflows and Pathways
General Isolation Workflow
The following diagram illustrates the logical flow of the isolation and purification process.
References
- 1. ijsr.net [ijsr.net]
- 2. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aktpublication.com [aktpublication.com]
- 4. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural characterization of monoterpene indole alkaloids in ethanolic extracts of Rauwolfia species by liquid chromatography with quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole alkaloids and other constituents of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
